molecular formula C5H11F2NO B6203029 3-amino-1,1-difluoro-3-methylbutan-2-ol CAS No. 1489534-39-5

3-amino-1,1-difluoro-3-methylbutan-2-ol

Cat. No.: B6203029
CAS No.: 1489534-39-5
M. Wt: 139.1
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Description

3-amino-1,1-difluoro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11F2NO and a molecular weight of 139.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

3-amino-1,1-difluoro-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atoms could yield a variety of substituted derivatives.

Scientific Research Applications

3-amino-1,1-difluoro-3-methylbutan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1,1-difluoro-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The presence of amino and difluoro groups can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in a manner similar to other amino alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methyl-1-butanol: Similar structure but lacks the difluoro groups.

    3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: Contains an additional fluorine atom.

    3-methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol: Contains a trifluoromethylphenyl group instead of difluoro groups.

Uniqueness

3-amino-1,1-difluoro-3-methylbutan-2-ol is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties. These groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

1489534-39-5

Molecular Formula

C5H11F2NO

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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